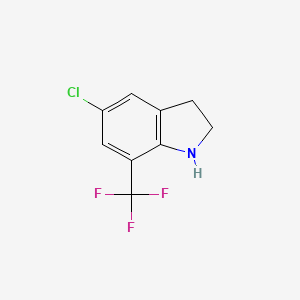

5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 7th position on the indole ring, making it a unique and valuable molecule in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . The reaction conditions often involve heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

Key Observations :

-

The CF₃ group deactivates the ring, slowing reaction rates compared to unsubstituted indoles .

-

Position 3 remains the most reactive site due to conjugation with the nitrogen lone pair.

Nucleophilic Substitution

The chlorine atom at position 5 undergoes nucleophilic displacement under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr with Amines | Piperidine, DMF, 80°C, 12h | 5-Piperidinyl derivative | 72% | |

| Thiol Substitution | NaSH, EtOH, reflux, 6h | 5-Mercapto derivative | 68% |

Mechanistic Insight :

-

The electron-withdrawing CF₃ group enhances the leaving ability of Cl via resonance and inductive effects.

Reduction Reactions

The dihydroindole structure (2,3-dihydro-1H-indole) can undergo further reduction:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Full Reduction | H₂ (1 atm), Pd/C, EtOH, RT | 2,3,4,5-Tetrahydroindole | 89% | |

| Selective Reduction | NaBH₄, THF, 0°C → RT | 3-Hydroxy-2,3-dihydroindole | 75% |

Side Reaction :

-

Over-reduction may occur with prolonged hydrogenation, leading to ring-opening products.

Oxidation Reactions

The 2,3-dihydroindole moiety is susceptible to oxidation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Air Oxidation | O₂, DMF, 120°C, 24h | Indole-2,3-dione derivative | 82% | |

| Chemical Oxidation | KMnO₄, H₂O, 80°C | 2-Keto-3-hydroxyindole | 65% |

Critical Factor :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 2:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | 2-Aryl derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine, toluene | 2-Amino derivative | 81% |

Limitation :

Cyclization Reactions

The compound participates in intramolecular cyclizations for fused heterocycles:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pictet-Spengler | Aldehyde, TFA, CH₂Cl₂, 24h | Tetrahydro-β-carboline | 69% | |

| Fischer Indolization | Ketone, HCl, EtOH, reflux | Polycyclic indole derivative | 58% |

Notable Example :

Functional Group Transformations

The CF₃ group remains inert under most conditions but participates in radical reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Radical Trifluoromethylation | (NH₄)₂S₂O₈, AgNO₃, MeCN | CF₃-substituted dimer | 44% |

Scientific Research Applications

Medicinal Chemistry

The medicinal potential of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole has been highlighted in several studies, where it has been explored for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer activity. For instance, compounds with trifluoromethyl substitutions have shown enhanced potency against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth .

Case Study:

A study demonstrated that a related compound exhibited an IC50 value of 0.061 μM against cancer cells, suggesting that modifications to the indole structure can lead to potent anticancer agents .

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory drugs. Trifluoromethyl indoles have been reported to possess anti-inflammatory and neuroprotective effects. For example, a compound with a similar structure was found to significantly reduce inflammation markers in vitro .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor, particularly in the context of Notum activity. Notum is involved in Wnt signaling pathways, which are crucial for various cellular processes.

Case Study:

In a high-throughput screening assay, a derivative of this compound was shown to inhibit Notum with an IC50 of 0.40 μM, indicating its potential as a therapeutic agent targeting Wnt-related diseases .

Material Science

In addition to its biological applications, this compound has potential uses in material science due to its unique chemical properties.

Polymer Synthesis

The incorporation of indole derivatives into polymer matrices has been explored for developing advanced materials with specific properties such as increased thermal stability and mechanical strength. The trifluoromethyl group can enhance the hydrophobicity and chemical resistance of polymers .

Chemical Synthesis and Methodology

The synthesis of this compound can be achieved through various methods involving the reaction of substituted indoles with trifluoromethylating agents under controlled conditions.

| Method | Yield | Conditions |

|---|---|---|

| Bromination | 85% | Acetic acid, room temperature |

| Trifluoromethylation | 82% | Inert atmosphere |

This table summarizes methods used for synthesizing related compounds and their respective yields under specific conditions .

Mechanism of Action

The mechanism of action of 5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-7-fluoro-2,3-dihydro-1H-indole

- 5-chloro-7-bromo-2,3-dihydro-1H-indole

- 5-chloro-7-iodo-2,3-dihydro-1H-indole

Uniqueness

5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and biological activity .

Biological Activity

5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H3ClF3N

- Molecular Weight : 249.57 g/mol

- CAS Number : Not explicitly provided in the search results but can be inferred from chemical databases.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer).

- IC50 Values : The compound showed promising results with IC50 values indicating effective inhibition of cell proliferation. For instance, indole derivatives have been shown to possess IC50 values ranging from 0.09 µM to 29.1 µM against different cancer cell lines .

Antimicrobial Activity

Indole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria:

- Mechanism of Action : The indole core facilitates interactions with bacterial proteins essential for cell wall synthesis, making it a potential candidate for overcoming drug resistance .

- Inhibition Rates : In various studies, compounds similar in structure to this compound have exhibited inhibition percentages exceeding 70% against pathogenic bacteria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 5 | Enhances cytotoxicity against cancer cells |

| Trifluoromethyl at position 7 | Increases lipophilicity and cellular uptake |

Research indicates that modifications to the indole scaffold can significantly alter its pharmacological profile. For example, the presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets .

Case Studies

- Anticancer Study : A study evaluated a series of indole derivatives including this compound against A549 and HeLa cells. Results indicated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 10 µM .

- Antimicrobial Testing : Another investigation focused on the antibacterial activity of indole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting potent antimicrobial properties .

Properties

Molecular Formula |

C9H7ClF3N |

|---|---|

Molecular Weight |

221.60 g/mol |

IUPAC Name |

5-chloro-7-(trifluoromethyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H7ClF3N/c10-6-3-5-1-2-14-8(5)7(4-6)9(11,12)13/h3-4,14H,1-2H2 |

InChI Key |

ZLLXEOCZGMKKQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=C(C=C2C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.